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Executive Summary

Celgosivir (6-O-butanoyl-castanospermine) is a prodrug of castanospermine, an alkaloid
isolated from the seeds of the Australian chestnut tree, Castanospermum australe. It is a potent
inhibitor of a-glucosidase I, a key enzyme in the N-linked glycosylation pathway in the
endoplasmic reticulum. This host-targeted mechanism of action confers broad-spectrum
antiviral activity against a range of enveloped viruses, including Dengue virus (DENV), Human
Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV) (as suggested by activity against
the surrogate Bovine Viral Diarrhea Virus, BVDV). This technical guide provides a
comprehensive overview of the pre-clinical pharmacology and toxicology of Celgosivir,
summarizing key data in structured tables, detailing experimental protocols, and visualizing
critical pathways and workflows. While extensive pre-clinical efficacy data is available,
comprehensive pre-clinical toxicology data is not widely published. This guide reflects the
currently accessible information.

Pre-clinical Pharmacology
Mechanism of Action

Celgosivir is rapidly metabolized to its active form, castanospermine, which inhibits the host
enzyme a-glucosidase I.[1][2] This enzyme is responsible for the initial trimming of glucose
residues from the N-linked glycan precursor (Glc3Man9GIcNAc2) on newly synthesized viral
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glycoproteins.[3] Inhibition of this step leads to misfolding of viral glycoproteins, which are then
retained in the endoplasmic reticulum and targeted for degradation via the unfolded protein
response (UPR).[4] This disruption of glycoprotein processing prevents the assembly and

release of mature, infectious virions.[5]
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Figure 1: Mechanism of action of Celgosivir.

In Vitro Antiviral Activity

Celgosivir has demonstrated potent in vitro activity against a variety of enveloped viruses. The
following table summarizes its inhibitory concentrations (IC50) and effective concentrations
(EC50) against several key viruses.

. . IC50 / EC50
Virus Cell Line Assay Type Reference
(M)
Bovine Viral
Diarrhea Virus MDBK Plague Assay 16 [5]
(BVDV)
Cytopathic Effect
MDBK 47 [5]
Assay
In vitro assay 1.27 [2]
Human Glycoprotein
Immunodeficienc  HIV-infected cells  processing 20 [2]
y Virus (HIV-1) inhibition
Antiviral activity 20+£23 [2]
Dengue Virus
- - <0.7 [2]
(DENV-1, 3, 4)
Dengue Virus
- - 0.2 [2]

(DENV-2)

In Vivo Efficacy

Pre-clinical in vivo studies, primarily in mouse models of Dengue virus infection, have

demonstrated the efficacy of Celgosivir in reducing viremia and increasing survival.
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. . . Dosing L
Animal Model Virus Strain . Key Findings Reference
Regimen
Fully protected
) from lethal
50 mg/kg, twice ) )
) Mouse-adapted ) infection, even
AG129 Mice daily (BID) for 5 ) [2]
DENV with treatment
days
delayed by 48
hours.
Twice-a-day
10, 25, or 50 )
regimen was
) Mouse-adapted mg/kg BID vs. )
AG129 Mice more protective [2]
DENV 100 mg/kg once )
) than a single
daily )
daily dose.
Celgosivir was
25 mg/kg BID approximately
] Mouse-adapted castanospermine  twice as potent
AG129 Mice [6]
DENV-2 vs. 50 mg/kg BID  as
Celgosivir castanospermine
Significantly
reduced viremia
by 88%
] DENV-2 (clinical (treatment at
AG129 Mice _ - o [7]
strain) infection) and
55% (treatment
delayed by 1
day).
Effective in a
_ lethal antibody-
AG129 Mice Mouse-adapted
- dependent [4]
(ADE model) DENV-2
enhancement
(ADE) model.
Pharmacokinetics (ADME)
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Celgosivir is a prodrug designed for improved oral bioavailability compared to its active

metabolite, castanospermine.

Parameter Species Key Findings Reference
Celgosivir showed 30-
] In vitro (JM-1, B16F10 50 fold higher uptake
Absorption , [8]
cells) into cells compared to
castanospermine.
In vivo Well absorbed invivo.  [1][2]
] ] ] Rapidly converted to
Metabolism In vitro & In vivo [1][2][6]

castanospermine.

Pharmacokinetics in

Mice

Celgosivir is rapidly
metabolized to
castanospermine. The
steady-state minimum

: [61[°]
concentration of
castanospermine is a
critical parameter for

efficacy.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of Celgosivir.

Methodology:

e Cell Line: A suitable cell line (e.g., MDBK for BVDV studies) is seeded in 96-well plates.

o Compound Treatment: Cells are treated with serial dilutions of Celgosivir. A vehicle control
(e.g., DMSO) is also included.

 Incubation: Plates are incubated for a specified period (e.g., 72 hours).
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 Viability Assessment: Cell viability is measured using a commercially available assay, such
as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels,
which correlate with the number of viable cells.

o Data Analysis: The luminescence signals are compared to the vehicle control to determine
the concentration of Celgosivir that causes a 50% reduction in cell viability (CC50).[2]

In Vivo Dengue Virus Mouse Model

Objective: To evaluate the in vivo efficacy of Celgosivir against Dengue virus infection.
Methodology:

e Animal Model: AG129 mice, which are deficient in interferon-a/3 and -y receptors, are
commonly used as they are susceptible to DENV infection.[1]

 Virus Infection: Mice are infected with a lethal dose of a mouse-adapted DENYV strain (e.g.,
S221 strain of DENV-2).

o Treatment: Celgosivir is administered via a specified route (e.g., intraperitoneal injection) at
various doses and schedules (e.g., 50 mg/kg BID for 5 days). Treatment can be initiated at
the time of infection or delayed.

e Monitoring: Animals are monitored daily for survival and clinical signs of disease.

» Viremia Measurement: Blood samples are collected at various time points post-infection to
quantify viral load using methods such as plague assays or quantitative real-time PCR (gRT-
PCR).

o Data Analysis: Survival curves are generated and compared between treated and control
groups. Viremia levels are also compared to assess the antiviral effect of the treatment.[2][6]
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Figure 2: Workflow for in vivo efficacy testing in a Dengue mouse model.
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Pre-clinical Toxicology

A comprehensive public record of the pre-clinical toxicology of Celgosivir is not readily
available. However, based on regulatory guidelines for investigational new drugs, a standard
battery of toxicology studies would have been required to support clinical trials.[10][11] It has
been noted in the literature that long-term toxicity studies are necessary to fully confirm the
safety of Celgosivir in humans.[7][12][13] Clinical trials in patients with HIV and HCV have
reported that Celgosivir is generally safe and well-tolerated at doses up to 400 mg once daily
for 12 weeks.[7] Observed side effects in some patients included diarrhea and flatulence.[14]

The toxicology of castanospermine, the active metabolite of Celgosivir, has been studied to
some extent. At doses higher than 250 mg/kg in mice, castanospermine was associated with
weight loss, diarrhea, and other signs of gastrointestinal toxicity.[8]

The following sections describe the standard types of pre-clinical toxicology studies that are
typically conducted for a new drug candidate.

Acute, Sub-chronic, and Chronic Toxicity

These studies are designed to evaluate the potential toxicity of a drug after single and repeated
administrations.

o Acute Toxicity: Involves the administration of a single, high dose to animals (typically rodents
and a non-rodent species) to determine the immediate effects and the median lethal dose
(LD50).

e Sub-chronic Toxicity (e.g., 28-day or 90-day studies): The drug is administered daily for a
period of 28 or 90 days to two species (a rodent and a non-rodent). These studies help to
identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level
(NOAEL).[15]

o Chronic Toxicity (e.g., 6-month or longer): Similar to sub-chronic studies but with a longer
duration of administration, intended to assess the long-term effects of the drug.

Genotoxicity
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Genotoxicity studies are conducted to assess the potential of a drug to damage genetic
material. A standard battery of tests includes:[16][17][18]

o Ames Test: A bacterial reverse mutation assay to detect gene mutations.[19][20][21]

e In Vitro Mammalian Cell Cytogenetic Assay: To evaluate chromosomal damage in
mammalian cells.

 In Vivo Genotoxicity Assay: Typically a micronucleus test in rodents to assess chromosomal
damage in bone marrow cells.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to evaluate
the tumor-forming potential of a drug. These are generally required for drugs intended for long-
term use.

Reproductive and Developmental Toxicology

These studies assess the potential effects of a drug on fertility and fetal development.[3][5][8]
[22][23][24][25][26][27][28]

 Fertility and Early Embryonic Development: Evaluates the effects on male and female fertility
and early stages of pregnancy.

o Embryo-fetal Development: Assesses the potential for the drug to cause birth defects when
administered during organogenesis.

o Pre- and Postnatal Development: Examines the effects of the drug on the later stages of
pregnancy, delivery, and lactation, as well as the growth and development of the offspring.
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Preclinical Safety Assessment for IND.
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Figure 3: Standard pre-clinical toxicology studies for an IND submission.

Conclusion

Celgosivir is a promising host-targeted antiviral agent with a well-defined mechanism of action
and demonstrated pre-clinical efficacy against several important human viral pathogens, most
notably Dengue virus. Its prodrug design enhances cellular uptake and in vivo potency. While
clinical studies have provided some insights into its safety profile in humans, a comprehensive
public repository of its pre-clinical toxicology data is not available. The information presented in
this guide, based on published literature and general regulatory requirements, provides a
foundational understanding of the pre-clinical pharmacology and toxicology of Celgosivir for
researchers and drug development professionals. Further investigation into the complete pre-
clinical safety data package would be necessary for a full risk assessment.
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[https://www.benchchem.com/product/b1668368#pre-clinical-pharmacology-and-toxicology-
of-celgosivir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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